Ethyl 1-ethyl-1H-imidazole-4-carboxylate
Overview
Description
Ethyl 1-ethyl-1H-imidazole-4-carboxylate is a chemical compound belonging to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of an ethyl group at the 1-position and a carboxylate ester functional group at the 4-position of the imidazole ring.
Synthetic Routes and Reaction Conditions:
Classical Synthesis: The compound can be synthesized through the reaction of 1-ethyl-1H-imidazole-4-carboxylic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions.
Industrial Production Methods: On an industrial scale, the compound is typically produced using continuous flow reactors, which allow for better control of reaction conditions and improved safety. The use of solid acid catalysts, such as zeolites, can enhance the efficiency of the esterification process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form the corresponding carboxylic acid.
Reduction: Reduction reactions can convert the carboxylate ester to the corresponding alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) in an acidic medium.
Reduction: Lithium aluminium hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) in the presence of a nucleophile.
Major Products Formed:
Oxidation: 1-ethyl-1H-imidazole-4-carboxylic acid.
Reduction: 1-ethyl-1H-imidazole-4-ol.
Substitution: Various substituted imidazoles depending on the nucleophile used.
Scientific Research Applications
Ethyl 1-ethyl-1H-imidazole-4-carboxylate has found applications in various fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: It has shown promise as a lead compound in the development of new therapeutic agents, particularly in the treatment of tuberculosis.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which Ethyl 1-ethyl-1H-imidazole-4-carboxylate exerts its effects involves its interaction with biological targets. The imidazole ring can coordinate with metal ions, which can disrupt essential biological processes in pathogens. Additionally, the carboxylate group can participate in hydrogen bonding and other non-covalent interactions with biological macromolecules, influencing their function.
Comparison with Similar Compounds
Ethyl 1-ethyl-1H-imidazole-4-carboxylate is structurally similar to other imidazole derivatives, such as:
Ethyl imidazole-4-carboxylate: Lacks the ethyl group at the 1-position.
1-methyl-1H-imidazole-4-carboxylate: Contains a methyl group instead of an ethyl group at the 1-position.
1-ethyl-1H-imidazole-5-carboxylate: The carboxylate group is at the 5-position instead of the 4-position.
Uniqueness: The presence of the ethyl group at the 1-position and the carboxylate ester at the 4-position gives this compound unique chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
ethyl 1-ethylimidazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-3-10-5-7(9-6-10)8(11)12-4-2/h5-6H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIKXHATZWFVXKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(N=C1)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20665317 | |
Record name | Ethyl 1-ethyl-1H-imidazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20665317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
675149-81-2 | |
Record name | Ethyl 1-ethyl-1H-imidazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20665317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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